Hexahydro-pyrrolizin-1-one hydrochloride

Descripción

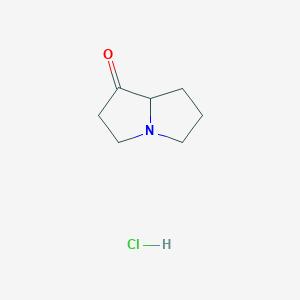

Hexahydro-pyrrolizin-1-one hydrochloride (CAS 14174-83-5) is a cyclic organic compound featuring a saturated pyrrolizine backbone fused with a ketone group. Its molecular formula is C₇H₁₁NO·HCl, and its structure includes a five-membered nitrogen-containing ring system (pyrrolizine) with a carbonyl group at the 1-position, which enhances its reactivity in nucleophilic additions and other synthetic transformations . The compound exists as a colorless to pale yellow solid or liquid, depending on environmental conditions, and is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis .

Notably, its saturated pyrrolizine structure differentiates it from unsaturated pyrrolizidine alkaloids, which are often associated with hepatotoxicity.

Structure

2D Structure

Propiedades

IUPAC Name |

2,3,5,6,7,8-hexahydropyrrolizin-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO.ClH/c9-7-3-5-8-4-1-2-6(7)8;/h6H,1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFUCTNQDFROMSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(=O)CCN2C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

Hexahydro-pyrrolizin-1-one hydrochloride, a compound characterized by its unique pyrrolizine structure, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula . The compound features a pyrrolizine ring system that contributes to its reactivity and stability under various conditions. The presence of the hydrochloride form enhances its solubility, making it suitable for biological studies.

Research indicates that this compound interacts with various biological macromolecules, leading to modulation of several biochemical pathways. Notably, it has been studied for its potential antimicrobial and anticancer properties:

- Antimicrobial Activity : The compound exhibits activity against both Gram-positive and Gram-negative bacteria. Studies have shown that derivatives of pyrrolizidine compounds can inhibit bacterial growth effectively, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 μg/mL for certain strains .

- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. Its ability to modulate cell cycle progression and promote cell death makes it a candidate for further investigation in cancer therapeutics .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance, the compound showed significant cytotoxic effects against human breast cancer cells (MCF-7) and lung cancer cells (A549), with IC50 values indicating effective concentrations for inducing cell death .

In Vivo Studies

Animal models have been utilized to evaluate the efficacy of this compound in treating conditions such as neuropathic pain. In a chronic constriction injury model, the compound exhibited dose-dependent analgesic effects, suggesting its potential as a non-opioid pain management option .

Comparative Analysis with Similar Compounds

To better understand this compound's unique properties, a comparison with structurally similar compounds is beneficial:

| Compound Name | Key Differences |

|---|---|

| Hexahydro-1H-pyrrolizin-1-ol | Lacks the carbonyl group; different reactivity |

| Hexahydro-1H-pyrrolizin-1-one | Contains a carbonyl group; distinct chemical properties |

| 2-Ethynylpyrrole | Similar ethynyl group but lacks pyrrolizine structure |

| 3-Ethynylpyridine | Contains a pyridine ring; different applications |

This table highlights the unique structural features of this compound that may contribute to its distinct biological activities.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Anticancer Efficacy : A study involving various cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability, supporting its role as a potential anticancer agent .

- Pain Management : In preclinical models of neuropathic pain, this compound was shown to reduce mechanical allodynia effectively, indicating its promise as an analgesic without the side effects associated with traditional opioids .

- Antimicrobial Applications : Research has indicated that derivatives of this compound can effectively suppress inflammatory mediators in macrophages, suggesting potential applications in treating infections and inflammatory diseases .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Hexahydro-pyrrolizin-1-one hydrochloride is characterized by its pyrrolizine ring system, which imparts significant stability and reactivity. Its molecular formula indicates the presence of a hydrochloride salt, enhancing its solubility in aqueous environments. The compound's structure allows for diverse interactions with biological macromolecules, making it a valuable candidate for further research.

Medicinal Chemistry Applications

2.1 Antimicrobial and Anticancer Properties

Research has indicated that this compound may possess antimicrobial and anticancer properties. Preliminary studies suggest that it interacts with specific molecular targets, potentially modulating biochemical pathways associated with cell proliferation and apoptosis. For instance, compounds similar to hexahydro-pyrrolizin-1-one have shown efficacy in inhibiting the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis.

2.2 Neurological Applications

The compound has been investigated for its potential to modulate synaptic transmission in the nervous system. Specifically, it may enhance acetylcholine function via action at muscarinic receptors, which are crucial for cognitive processes such as learning and memory . This suggests possible applications in treating neurodegenerative disorders or cognitive dysfunction.

Synthetic Chemistry Applications

This compound serves as a building block in synthesizing more complex molecules. Its unique structural features enable chemists to create derivatives with tailored properties for specific applications. The synthesis typically involves multi-step reactions that can be optimized for yield and purity using modern techniques such as continuous flow synthesis.

Case Studies and Research Findings

Several studies highlight the compound's diverse applications:

- Anticancer Activity : A study demonstrated that derivatives of hexahydro-pyrrolizin-1-one exhibited significant cytotoxicity against breast cancer cells, with mechanisms involving the inhibition of key signaling pathways associated with tumor growth.

- Neuropharmacological Effects : Research indicated that this compound could enhance neurotransmitter release in synaptic models, suggesting therapeutic potential for conditions like Alzheimer's disease .

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Hydrochloride Salts

The following table and discussion highlight key differences between Hexahydro-pyrrolizin-1-one hydrochloride and other nitrogen-containing heterocyclic hydrochlorides, focusing on structural features, functional groups, applications, and safety profiles.

Table 1: Comparison of Hexahydro-pyrrolizin-1-one HCl with Similar Compounds

Structural and Functional Differences

- Core Architecture : Hexahydro-pyrrolizin-1-one HCl features a saturated bicyclic pyrrolizine system, whereas compounds like Ziprasidone HCl (benzisothiazole-piperazine) and Dosulepin HCl (tricyclic) have more complex polycyclic frameworks .

- Functional Groups: The ketone group in Hexahydro-pyrrolizin-1-one HCl distinguishes it from hydrochlorides with amine-dominated reactivities (e.g., Memantine HCl’s primary amine or Tapentadol HCl’s phenolic ether) .

Métodos De Preparación

Synthetic Route Overview

The preparation of hexahydro-pyrrolizin-1-one hydrochloride typically involves multi-step synthesis starting from γ-butyrolactone and proceeding through intermediates such as 7a-cyano-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine. The general strategy includes:

- Reaction of γ-butyrolactone with potassium cyanate (KOCN) to form γ-(N-2-pyrrolidinonyl)butyric acid.

- Thermal treatment of this intermediate in the presence of soda lime to yield a tetrahydro-pyrrolizine derivative.

- Further reaction with perchloric acid to form hexahydropyrrolizinium perchlorate.

- Treatment with potassium cyanide to introduce the cyano group, yielding 7a-cyano-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine.

- Reduction of the cyano group to an amino group, typically with lithium aluminum hydride, to obtain 7a-aminomethyl-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine, which can be converted to the hydrochloride salt.

This sequence is summarized in Table 1.

| Step | Reactants/Conditions | Product/Intermediate | Notes |

|---|---|---|---|

| 1 | γ-Butyrolactone + KOCN | γ-(N-2-pyrrolidinonyl)butyric acid | Initial cyanate addition |

| 2 | Thermal treatment with soda lime | 2,3,5,6-tetrahydro-1H-pyrrolizine | Ring closure step |

| 3 | Reaction with perchloric acid | 1,2,3,5,6,7-hexahydropyrrolizinium perchlorate | Salt formation for further reaction |

| 4 | Reaction with potassium cyanide | 7a-cyano-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine | Cyano group introduction |

| 5 | Reduction with lithium aluminum hydride | 7a-aminomethyl-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine | Amino group formation; precursor to hydrochloride salt |

Reaction Conditions and Optimization

- The reaction of 1,7-di-substituted-4-heptanone derivatives with cyanide salts and ammonia is typically carried out at 20–50°C for 12–48 hours, with 1 to 10 equivalents of the ketone and 3 to 10 equivalents of ammonia relative to the halogenated compound.

- The final reduction step requires anhydrous conditions and the use of lithium aluminum hydride, which is costly and sensitive, representing a limitation in scalability and safety.

- The reaction mixture is basified and extracted with organic solvents before vacuum distillation to isolate the desired pyrrolizine derivative.

Alternative Synthetic Approaches

Research in organic synthesis has explored stereocontrolled routes to pyrrolizidine systems, including rearrangements of 1,3-dipolar cycloadducts derived from azomethine ylides tethered to 2-azetidinones. These methods allow for the preparation of polyfunctionalized, optically pure pyrrolizidine derivatives under HCl gas-promoted conditions, involving selective bond cleavage and rearrangement of four-membered rings. Although this method is more focused on stereoselectivity and functionalization, it provides an alternative conceptual framework for preparing related hexahydro-pyrrolizine compounds.

- The patent EP0345711B1 extensively documents the preparation of 7a-cyano-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine and its conversion to amino derivatives, highlighting the process's economic and practical advantages over previous methods that relied heavily on expensive reagents and stringent conditions.

- The reaction parameters such as temperature, solvent presence, and reagent equivalents are critical for optimizing yield and purity.

- The use of perchloric acid to form the hexahydropyrrolizinium salt intermediate is a key step facilitating nucleophilic substitution by cyanide ions.

- The reduction step remains a challenge due to the need for lithium aluminum hydride, which requires dry solvents and careful handling, but it is essential for converting the cyano group to the amine functional group, which is then converted to the hydrochloride salt for stability and usability.

| Parameter | Range/Value | Impact on Synthesis |

|---|---|---|

| Temperature | 20–50°C | Controls reaction rate and selectivity |

| Reaction time | 12–48 hours | Ensures completion of cyanide substitution |

| Ammonia equivalents | 3–10 equivalents | Drives formation of pyrrolizine core |

| Halogen substituent | Cl, Br, I | Influences reactivity of starting ketone |

| Reducing agent | Lithium aluminum hydride | Converts cyano to amino group |

| Solvent | Presence or absence varies | Affects solubility and reaction kinetics |

| Work-up | Basification, organic extraction | Purifies intermediate and final products |

The preparation of this compound is well-established through a multi-step synthetic route involving cyanide substitution and reduction reactions. The key intermediate, 7a-cyano-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine, is synthesized efficiently under controlled conditions and subsequently reduced to the amino derivative, which forms the hydrochloride salt. Despite challenges such as the use of lithium aluminum hydride, this method remains the authoritative and economical approach for producing this compound. Alternative stereocontrolled methods exist but are more suited to specialized pyrrolizidine derivatives rather than the straightforward preparation of this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Hexahydro-pyrrolizin-1-one hydrochloride to achieve high purity and yield?

- Methodological Answer: Begin with nucleophilic substitution or cyclization reactions, using piperazine derivatives as precursors. Monitor reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Purify crude products using recrystallization in polar aprotic solvents (e.g., ethanol/water mixtures) and validate purity via melting point analysis and NMR spectroscopy (¹H/¹³C). For yield optimization, employ Design of Experiments (DoE) to evaluate variables like temperature, catalyst loading, and solvent ratios .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer: Use a combination of spectroscopic and chromatographic methods:

- Structural Confirmation : ¹H/¹³C NMR to identify proton and carbon environments; IR spectroscopy for functional group analysis (e.g., carbonyl groups).

- Purity Assessment : HPLC with UV detection (e.g., C18 column, 1.0 mL/min flow rate, 254 nm wavelength) as per pharmacopeial protocols .

- Elemental Analysis : Confirm stoichiometry of hydrochloride salt via CHNS/O analysis.

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer: Conduct accelerated stability studies under ICH guidelines:

- Thermal Stability : Store samples at 40°C/75% RH for 6 months; analyze degradation products via HPLC-MS.

- Photostability : Expose to UV light (ICH Q1B) and monitor color/purity changes.

- Hygroscopicity Testing : Use dynamic vapor sorption (DVS) to evaluate moisture uptake .

Advanced Research Questions

Q. How can contradictions in pharmacological data for this compound be resolved?

- Methodological Answer: Cross-validate findings using orthogonal assays. For example:

- If in vitro binding assays conflict with in vivo efficacy, perform dose-response studies with radiolabeled ligands or surface plasmon resonance (SPR) to confirm target engagement.

- Apply statistical tools (e.g., Bland-Altman analysis) to identify systematic biases .

Q. What strategies are effective for impurity profiling during scale-up synthesis?

- Methodological Answer: Implement Quality by Design (QbD) principles:

- Impurity Tracking : Use LC-MS/MS to identify byproducts (e.g., N-oxide derivatives, unreacted intermediates).

- Process Controls : Optimize reaction quenching and work-up steps to minimize side reactions.

- Reference Standards : Compare impurities against pharmacopeial reference materials (e.g., USP/EP guidelines) .

Q. How can computational modeling enhance understanding of this compound’s mechanism of action?

- Methodological Answer: Utilize molecular docking (e.g., AutoDock Vina) to predict binding affinities at target receptors. Validate predictions with molecular dynamics simulations (MD, 100 ns trajectories) to assess ligand-receptor stability. Pair with in silico ADMET profiling (e.g., SwissADME) to prioritize analogs for synthesis .

Q. What challenges arise in polymorph screening of this compound, and how are they addressed?

- Methodological Answer: Use X-ray crystallography (SHELXL/ORTEP-3) to resolve crystal structures . Screen polymorphs via solvent-mediated crystallization (e.g., slurry conversion in ethanol/acetone). Characterize forms using differential scanning calorimetry (DSC) and powder XRD.

Q. How should researchers design bioactivity assays to minimize false positives/negatives?

- Methodological Answer:

- Assay Validation : Include positive/negative controls (e.g., known agonists/antagonists) in each plate.

- Signal-to-Noise Optimization : Titrate compound concentrations to establish linear dynamic ranges.

- High-Content Screening (HCS) : Combine fluorescence-based readouts with automated image analysis to quantify cellular responses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.